N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide
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Overview
Description
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a tetrahydrobenzothiophene ring system, which is further substituted with a phenylcarbonyl group and a chlorine atom. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the tetrahydrobenzothiophene core, which can be achieved through a cyclization reaction of appropriate precursors. The phenylcarbonyl group is then introduced via a Friedel-Crafts acylation reaction. Finally, the benzamide group is formed through an amidation reaction with 3-chlorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, such as palladium or platinum, to facilitate the cyclization and acylation reactions. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new amides or thiol derivatives.
Scientific Research Applications
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3,4-dichlorophenyl)benzamide
- 3-chloro-N-(2,3-dichlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
Compared to similar compounds, N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide is unique due to the presence of the tetrahydrobenzothiophene ring system and the phenylcarbonyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
461431-20-9 |
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Molecular Formula |
C22H18ClNO2S |
Molecular Weight |
395.9g/mol |
IUPAC Name |
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide |
InChI |
InChI=1S/C22H18ClNO2S/c23-16-10-6-9-15(13-16)21(26)24-22-19(17-11-4-5-12-18(17)27-22)20(25)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2,(H,24,26) |
InChI Key |
OYQCLTPUCLSYKQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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